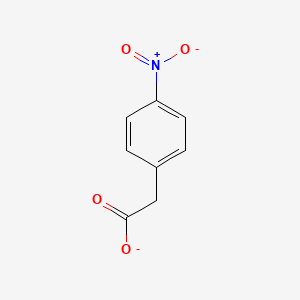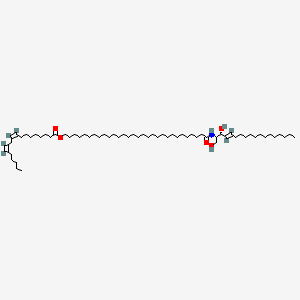
Rapamycin (TN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin, also known as sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Rapamycin is primarily known for its immunosuppressive properties, which led to its use in preventing organ transplant rejection. Additionally, it has antifungal, antitumor, neuroprotective, and lifespan extension activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rapamycin is synthesized through a complex biosynthetic pathway involving polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS). The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, extended by PKS, cyclized by incorporating pipecolate, and further modified by post-PKS enzymes .
Industrial Production Methods
Industrial production of rapamycin involves fermentation using Streptomyces hygroscopicus. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Post-fermentation, rapamycin is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to base-catalyzed degradation, leading to the formation of ring-opened isomers .
Common Reagents and Conditions
Common reagents used in rapamycin reactions include dimethyl sulfoxide (DMSO), sodium butyrate, and lanthanum chloride (LaCl3). These reagents can enhance rapamycin production by affecting cell membrane permeability and metabolic pathways .
Major Products
Major products formed from rapamycin reactions include its analogs and derivatives, which are synthesized to improve its pharmacological properties. These derivatives often exhibit enhanced potency and reduced side effects .
Aplicaciones Científicas De Investigación
Rapamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.
Biology: Investigated for its role in cellular processes, such as autophagy and cell growth regulation.
Medicine: Used as an immunosuppressant in organ transplantation, treatment of certain cancers, and potential anti-aging therapy
Industry: Incorporated into drug-eluting stents to prevent restenosis in cardiovascular treatments.
Mecanismo De Acción
Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR activity, disrupting cell cycle progression and T-cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
FK-506 (Tacrolimus): Another immunosuppressant that binds to FKBP12 but inhibits calcineurin instead of mTOR.
Cyclosporin A: An immunosuppressant that inhibits calcineurin by binding to cyclophilin.
Uniqueness
Rapamycin is unique due to its specific inhibition of mTOR, which plays a crucial role in various cellular processes. This distinct mechanism of action allows rapamycin to be used in a broader range of therapeutic applications, including cancer treatment and potential anti-aging therapies .
Propiedades
Fórmula molecular |
C51H79NO13 |
|---|---|
Peso molecular |
914.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |
Clave InChI |
QFJCIRLUMZQUOT-XRDCAIOLSA-N |
SMILES isomérico |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide](/img/structure/B1239235.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)





![(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde](/img/structure/B1239247.png)





